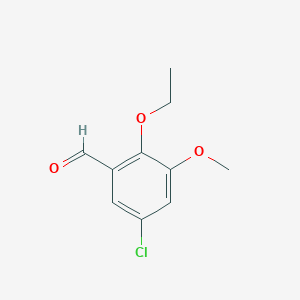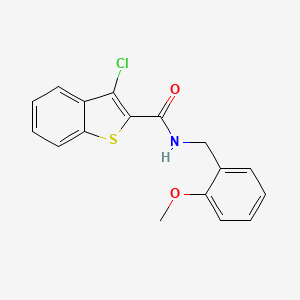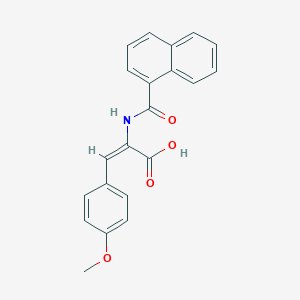
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid, also known as MNAA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MNAA is a derivative of naphthalene and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid is not fully understood. However, it has been suggested that 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid may inhibit the activity of certain enzymes involved in the growth and survival of cancer cells. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid may also inhibit the production of inflammatory cytokines in cells.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in cells. ROS are known to cause oxidative damage to cells and contribute to the development of various diseases, including cancer. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has also been found to reduce the production of inflammatory cytokines in cells. In animal models of inflammation, 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has been shown to reduce swelling and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. However, 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid can also be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid. Further research is needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid. This will help to identify potential targets for the development of new drugs. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid may also have applications in the treatment of other diseases, such as neurodegenerative diseases. Further research is needed to explore these potential applications. Additionally, the development of new methods for the synthesis of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid may help to improve its potential applications in the field of medicine.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid is a chemical compound that has potential applications in the field of medicine. It has been synthesized through various methods and has been found to have anti-inflammatory and anti-cancer properties. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid and explore its potential applications in the treatment of various diseases.
Synthesemethoden
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid can be synthesized through various methods, including the Knoevenagel condensation reaction. In this method, 4-methoxybenzaldehyde and 1-naphthoyl chloride are reacted with malonic acid in the presence of a base to produce 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid. Other methods of synthesis include the reaction of 4-methoxybenzaldehyde and 1-naphthylamine with ethyl cyanoacetate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and anti-cancer properties. 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammation.
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-(naphthalene-1-carbonylamino)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-26-16-11-9-14(10-12-16)13-19(21(24)25)22-20(23)18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3,(H,22,23)(H,24,25)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHCMZNOXCOJFO-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-2-(1-naphthoylamino)acrylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697498.png)
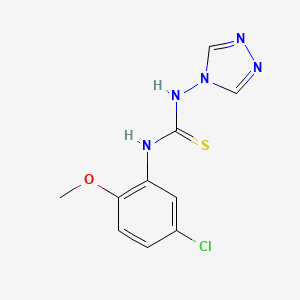

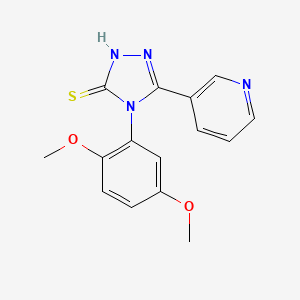
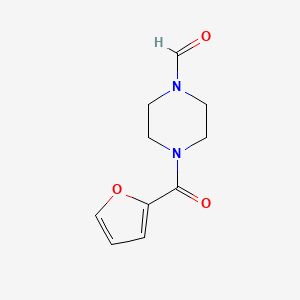


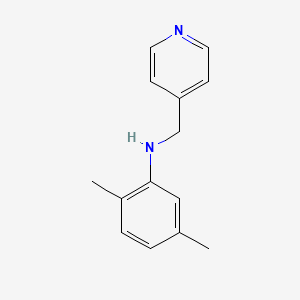
![5-chloro-N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5697553.png)
![2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5697560.png)
![5-(dimethylamino)-4-[(dimethylamino)methyl]-2,3-pentanedione 2-oxime](/img/structure/B5697567.png)
![N-(2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5697582.png)
